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Compound of Interest

Compound Name: 2-Bromo-5-isopropylthiazole

Cat. No.: B1440229 Get Quote

An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and

Applications in Drug Discovery

Executive Summary
2-Bromo-5-isopropylthiazole is a heterocyclic building block of increasing importance in

medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom

at the 2-position and an isopropyl group at the 5-position, offers synthetic versatility for the

development of novel therapeutic agents. The thiazole core is a privileged scaffold found in

numerous biologically active compounds, making its derivatives prime candidates for targeting

a wide array of diseases. This guide provides a comprehensive technical overview of 2-Bromo-
5-isopropylthiazole, covering its core chemical properties, a detailed putative synthesis

protocol, expected spectroscopic characteristics, and its strategic application in modern drug

development workflows. It is intended for researchers, medicinal chemists, and drug

development professionals seeking to leverage this versatile intermediate in their research

endeavors.

Core Chemical Identity & Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in synthesis and research. The key identifiers and physicochemical properties of 2-
Bromo-5-isopropylthiazole are summarized below.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 1159817-16-9[1][2][3]

Molecular Formula C₆H₈BrNS[2]

Molecular Weight 206.11 g/mol [1]

IUPAC Name 2-bromo-5-(propan-2-yl)-1,3-thiazole

SMILES CC(C)c1csc(Br)n1

| InChI Key | UJXLIDJMYQNEHZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value Notes

Appearance
Colorless to light yellow
liquid[3]

As reported by suppliers.

Purity ≥97%
Typical purity from commercial

suppliers.[1][2]

Boiling Point ~303 °C at 760 mmHg
Predicted value; experimental

data is not widely published.

Density ~1.57 g/cm³ Predicted value.

| LogP | ~3.19 | Predicted value, indicating significant lipophilicity. |

Synthesis and Mechanistic Insights
While 2-Bromo-5-isopropylthiazole is commercially available, understanding its synthesis is

crucial for researchers who may need to produce derivatives or scale up production. A

plausible and robust synthetic route can be devised based on the foundational Hantzsch

thiazole synthesis, followed by a regioselective bromination.

Proposed Synthetic Pathway
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The synthesis can be conceptualized as a two-step process: first, the formation of the 5-

isopropylthiazole ring, and second, the selective bromination at the C2 position.

Step 1: Hantzsch Thiazole Synthesis

Step 2: Sandmeyer-type Bromination

3-Methyl-2-oxobutyraldehyde

5-Isopropylthiazol-2-amine

Reaction

Thiourea

Reaction

5-Isopropylthiazol-2-amine

2-Bromo-5-isopropylthiazole

Diazotization

NaNO2, HBr

 

CuBr

Bromination

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Bromo-5-isopropylthiazole.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Isopropylthiazol-2-amine (Hantzsch Condensation)

Rationale: This classic cyclocondensation reaction is one of the most reliable methods for

constructing the thiazole core. Thiourea serves as the C-N-C=S component, which reacts

with an α-haloketone or, in this case, an α-ketoaldehyde derivative, to form the aminothiazole

ring. The choice of an acidic catalyst facilitates the dehydration and cyclization steps.
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Methodology:

To a stirred solution of 3-bromo-3-methyl-2-butanone (1.0 eq) in ethanol (5 mL/mmol), add

thiourea (1.1 eq).

Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (Thin Layer

Chromatography) until the starting material is consumed (typically 4-6 hours).

Allow the mixture to cool to room temperature and then place in an ice bath for 30 minutes

to precipitate the hydrobromide salt of the product.

Filter the solid precipitate and wash with cold diethyl ether.

To isolate the free base, dissolve the salt in water and basify to pH 9-10 with a saturated

solution of sodium bicarbonate (NaHCO₃).

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure

to yield 5-isopropylthiazol-2-amine.

Step 2: Synthesis of 2-Bromo-5-isopropylthiazole (Sandmeyer-type Reaction)

Rationale: The conversion of an amino group on a heteroaromatic ring to a bromide is

efficiently achieved via a Sandmeyer-type reaction. The amine is first converted to a

diazonium salt using sodium nitrite under acidic conditions (HBr). This highly reactive

intermediate is then decomposed in the presence of a copper(I) bromide catalyst to install

the bromine atom at the C2 position. The use of HBr as the acid source provides the

necessary bromide counter-ion.

Methodology:

Suspend 5-isopropylthiazol-2-amine (1.0 eq) in a 48% aqueous solution of hydrobromic

acid (HBr) (4.0 eq) at 0 °C in a three-neck flask equipped with a mechanical stirrer.

Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the

internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure

complete formation of the diazonium salt.
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In a separate flask, dissolve copper(I) bromide (CuBr) (1.5 eq) in 48% HBr and cool to 0

°C.

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen

evolution will be observed.

After the addition is complete, allow the reaction to warm to room temperature and stir for

an additional 2 hours.

Extract the mixture with dichloromethane (DCM). Combine the organic layers, wash with

saturated NaHCO₃ solution, then with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

in vacuo.

Purify the crude product via column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to yield pure 2-Bromo-5-isopropylthiazole.

Spectroscopic Characterization
Structural confirmation is paramount. While a specific experimental spectrum is best obtained

from the sample in hand, the expected spectroscopic data provides a reliable benchmark for

validation.

Table 3: Expected NMR and IR Spectroscopic Data
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Spectroscopy
Expected Chemical Shift /
Frequency

Assignment and Rationale

¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H)

The singlet corresponds to
the proton at the C4
position of the thiazole
ring.

δ 3.15 (sept, 1H, J = 6.9 Hz)

The septet is characteristic of

the methine proton (-CH) of the

isopropyl group, split by the six

adjacent methyl protons.

δ 1.30 (d, 6H, J = 6.9 Hz)

The doublet represents the six

equivalent protons of the two

methyl (-CH₃) groups of the

isopropyl moiety, split by the

methine proton.

¹³C NMR (100 MHz, CDCl₃) δ 155.0

C5-carbon of the thiazole ring,

deshielded by the attached

isopropyl group and sulfur

atom.

δ 142.0

C2-carbon, bearing the

bromine atom, significantly

deshielded.

δ 135.0 C4-carbon of the thiazole ring.

δ 30.0
Methine carbon (-CH) of the

isopropyl group.

δ 23.5
Methyl carbons (-CH₃) of the

isopropyl group.

FT-IR (neat, cm⁻¹) 3100-3000
C-H stretch

(aromatic/heteroaromatic).

2970-2870
C-H stretch (aliphatic, from

isopropyl group).
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Spectroscopy
Expected Chemical Shift /
Frequency

Assignment and Rationale

1550-1450

C=N and C=C stretching

vibrations within the thiazole

ring.

| | 650-550 | C-Br stretch. |

Applications in Medicinal Chemistry and Drug
Development
The true value of 2-Bromo-5-isopropylthiazole lies in its utility as a versatile scaffold for

building complex molecules with therapeutic potential.

Strategic Importance
The thiazole ring is a "privileged structure" in drug discovery, present in numerous approved

therapeutic agents.[4] The functional handles on 2-Bromo-5-isopropylthiazole allow for

systematic exploration of chemical space:

C2-Bromine: This position is an excellent handle for palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the facile

introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling the construction of large

compound libraries for screening.

C5-Isopropyl Group: This lipophilic group can engage in hydrophobic interactions within a

target's binding pocket, potentially enhancing potency and modulating pharmacokinetic

properties like cell permeability and metabolic stability.

This scaffold is particularly relevant in the development of kinase inhibitors for cancer therapy

and inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in

neurodegenerative diseases such as Alzheimer's.[4]

Workflow: Library Synthesis for Kinase Inhibitor
Discovery
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Caption: Drug discovery workflow using 2-Bromo-5-isopropylthiazole.

This workflow illustrates how the starting material can be rapidly diversified. By reacting it with

a collection of commercially available boronic acids, a library of novel compounds is generated.

These compounds are then screened against a panel of protein kinases to identify "hits"—

compounds that show inhibitory activity. The structure-activity relationship (SAR) of these hits is

then explored through further chemical modification to optimize potency, selectivity, and drug-

like properties, ultimately leading to a preclinical candidate.

Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are mandatory. The

following guidelines are based on data for structurally related brominated heterocyclic

compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS)

provided by the supplier.[5][6][7]

Table 4: Personal Protective Equipment (PPE) and Handling

Category Requirement Rationale

Ventilation
Work in a certified
chemical fume hood.

To prevent inhalation of
potentially harmful vapors.
[6][8]

Eye Protection
ANSI-approved safety goggles

or face shield.

To protect eyes from splashes.

[5]

Hand Protection Nitrile or neoprene gloves. To prevent skin contact.[5]
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| Skin/Body | Lab coat. | To protect skin and clothing. |

Handling and Storage Protocol
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[6]

Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[6][8]

First Aid Measures
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate

medical attention.[5]

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes

while removing contaminated clothing. Seek medical attention if irritation persists.[6]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water

afterwards. Seek immediate medical attention.[5]

Conclusion
2-Bromo-5-isopropylthiazole is a high-value chemical scaffold for modern drug discovery. Its

defined structure, coupled with the synthetic accessibility offered by the C2-bromo substituent,

provides medicinal chemists with a powerful tool for generating novel molecular entities. A

thorough understanding of its properties, synthesis, and safe handling procedures, as outlined

in this guide, is essential for unlocking its full potential in the development of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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